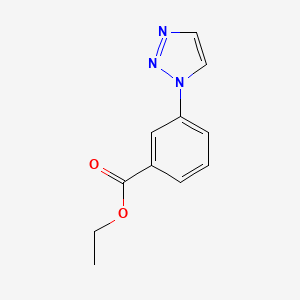
Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences . The triazole ring system is particularly significant due to its stability and ability to participate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
. This reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate pentahydrate, and a reducing agent like sodium ascorbate .
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the reaction .
化学反応の分析
Types of Reactions
Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the ester group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with modified functional groups .
科学的研究の応用
Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to their active sites . The triazole ring can form hydrogen bonds and hydrophobic interactions with the target proteins, leading to inhibition of their activity .
類似化合物との比較
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,3-Triazol-1-yl)acetic acid: Another triazole derivative with different functional groups.
1,2,3-Triazole-4-carboxylic acid: A triazole compound with a carboxylic acid group.
Uniqueness
Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate is unique due to its ester functional group, which can be hydrolyzed to form the corresponding acid. This compound also exhibits a broad range of biological activities, making it a versatile molecule for various applications .
特性
CAS番号 |
875312-86-0 |
|---|---|
分子式 |
C11H11N3O2 |
分子量 |
217.22 g/mol |
IUPAC名 |
ethyl 3-(triazol-1-yl)benzoate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-3-5-10(8-9)14-7-6-12-13-14/h3-8H,2H2,1H3 |
InChIキー |
NZYNNVHIQVOAOR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



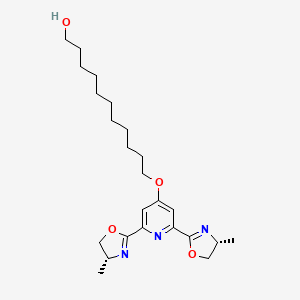
![1,6,8-Trichloro-3-nitrodibenzo[b,d]furan](/img/structure/B12883974.png)
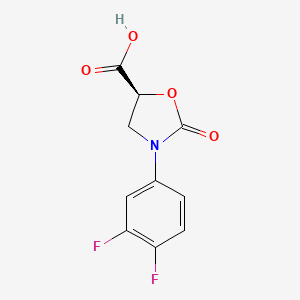
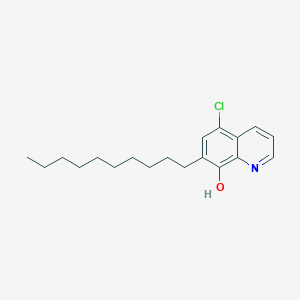
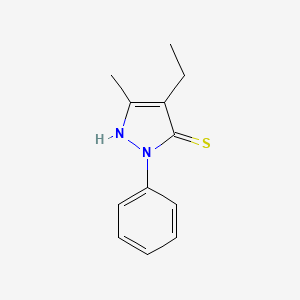

![((6R,8R,13aS)-13-(Cyclohexyloxy)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)diphenylphosphine](/img/structure/B12884025.png)


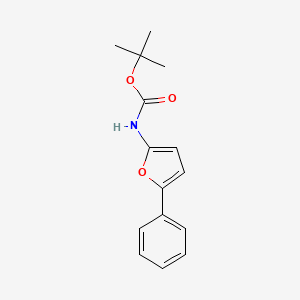

![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)

